![molecular formula C24H20N4O3S B2579627 6-Bencil-3-(3-(tiazol-5-ilmetoxifenil)-3,4-dihidropiridina[4,3-d]pirimidina-2,7(1H,6H)-diona CAS No. 2104030-82-0](/img/structure/B2579627.png)
6-Bencil-3-(3-(tiazol-5-ilmetoxifenil)-3,4-dihidropiridina[4,3-d]pirimidina-2,7(1H,6H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Brr2-IN-3 ha mostrado promesa como agente anticancerígeno. Su mecanismo de acción involucra la inhibición del empalme del ARN al dirigirse al spliceosoma, específicamente la helicasa Brr2. Al interrumpir el empalme, interfiere con el crecimiento y la supervivencia de las células cancerosas. Los investigadores están investigando su potencial en el tratamiento de diversos cánceres, incluyendo la leucemia, el cáncer de mama y el cáncer de pulmón .
Propiedades Antivirales
Brr2-IN-3 exhibe actividad antiviral al interferir con el empalme del ARN viral. Puede inhibir la replicación de virus de ARN, como la influenza y el VIH. Los científicos están explorando su uso como un nuevo candidato a fármaco antiviral .
Enfermedades Neurodegenerativas
La disfunción del spliceosoma está implicada en trastornos neurodegenerativos como la enfermedad de Alzheimer y la enfermedad de Parkinson. La capacidad de Brr2-IN-3 para modular el empalme del ARN lo convierte en un posible agente terapéutico para estas afecciones. Los investigadores están investigando sus efectos en eventos de empalme aberrantes asociados con la neurodegeneración .
Aplicaciones Antibacterianas
Los derivados de Brr2-IN-3 han demostrado actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas. Al dirigirse al empalme del ARN bacteriano, interrumpen los procesos celulares esenciales. Estos compuestos podrían ser valiosos para combatir cepas resistentes a los antibióticos .
Efectos Antiinflamatorios
Brr2-IN-3 puede suprimir la inflamación al afectar los eventos de empalme relacionados con las citocinas proinflamatorias. Los investigadores están estudiando su potencial como agente antiinflamatorio en condiciones como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Modulación Epigenética
El impacto de Brr2-IN-3 en el empalme del ARN se extiende a la regulación epigenética. Influye en los patrones de empalme alternativo, que pueden afectar la expresión génica. Los científicos están explorando su papel en las modificaciones epigenéticas y la regulación génica .
En resumen, Brr2-IN-3 representa un compuesto versátil con aplicaciones que abarcan la terapia contra el cáncer, las estrategias antivirales, el tratamiento de enfermedades neurodegenerativas, las intervenciones antibacterianas, los enfoques antiinflamatorios y la investigación epigenética. Sus propiedades únicas lo convierten en un objetivo emocionante para una mayor investigación y desarrollo de fármacos . 🌟
Para obtener información más detallada, puede consultar los artículos de investigación originales vinculados a continuación:
- Síntesis y potencial terapéutico de compuestos que contienen imidazol
- Diseño, síntesis y actividad antimicrobiana in vitro de 6-(1H-bencimidazol-2-il)-3,5-dimetil-2-tioxo-1H-tieno[2,3-d]pirimidin-4-ona
- Síntesis en un solo paso de tiazolo[3,2-b][1,2,4]triazol, triazolo[1,5-a]pirimidina y triazolo[3,4-b][1,3,4]tiadiazina altamente funcionalizados
Mecanismo De Acción
Target of Action
The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .
Mode of Action
Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.
Biochemical Pathways
The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.
Result of Action
The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.
Análisis Bioquímico
Biochemical Properties
Brr2-IN-3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Brr2-IN-3 is the RNA helicase Brr2, which is involved in the unwinding of U4/U6 RNA duplexes during spliceosomal activation . Brr2-IN-3 binds to Brr2 and inhibits its helicase activity, thereby affecting the splicing process. Additionally, Brr2-IN-3 may interact with other spliceosomal proteins, such as Prp8 and Prp31, influencing the assembly and activation of the spliceosome .
Cellular Effects
Brr2-IN-3 has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the activity of Brr2, Brr2-IN-3 disrupts the normal splicing of pre-mRNA, leading to alterations in gene expression patterns . This can affect cell function and viability, as proper splicing is essential for the production of functional proteins. Furthermore, Brr2-IN-3 may influence cell signaling pathways by modulating the expression of genes involved in these pathways, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of Brr2-IN-3 involves its binding to the RNA helicase Brr2, leading to the inhibition of its helicase activity . This inhibition prevents the unwinding of U4/U6 RNA duplexes, a critical step in spliceosomal activation. As a result, the spliceosome cannot proceed to the catalytically active state, leading to defects in pre-mRNA splicing. Brr2-IN-3 may also interact with other spliceosomal components, such as Prp8 and Prp31, further influencing the splicing process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brr2-IN-3 have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Brr2-IN-3 can lead to sustained inhibition of Brr2 activity, resulting in persistent defects in pre-mRNA splicing . Additionally, the degradation of Brr2-IN-3 over time may reduce its efficacy, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of Brr2-IN-3 vary with different dosages in animal models. At lower doses, Brr2-IN-3 may selectively inhibit Brr2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, potentially due to off-target interactions or excessive inhibition of Brr2. Studies have identified threshold effects, where a certain dosage is required to achieve the desired inhibition of Brr2 activity, while higher doses may lead to adverse effects on cellular function and viability.
Metabolic Pathways
Brr2-IN-3 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of Brr2 affects the splicing of pre-mRNA, which can influence the expression of genes involved in metabolic processes . Additionally, Brr2-IN-3 may interact with other enzymes and cofactors, modulating metabolic flux and metabolite levels. Understanding these interactions can provide insights into the broader metabolic effects of Brr2-IN-3.
Transport and Distribution
The transport and distribution of Brr2-IN-3 within cells and tissues are critical factors in determining its efficacy and specificity. Brr2-IN-3 may be transported into cells via specific transporters or binding proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its ability to reach target sites, such as the spliceosome, and exert its inhibitory effects. Understanding the transport and distribution mechanisms of Brr2-IN-3 can aid in optimizing its use in experimental and therapeutic settings.
Subcellular Localization
Brr2-IN-3’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Brr2-IN-3 may localize to the nucleus, where it can interact with spliceosomal components and inhibit Brr2 activity. The subcellular localization of Brr2-IN-3 can influence its efficacy and specificity, highlighting the importance of understanding these factors in its biochemical analysis.
Propiedades
IUPAC Name |
6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVULNDIBAUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
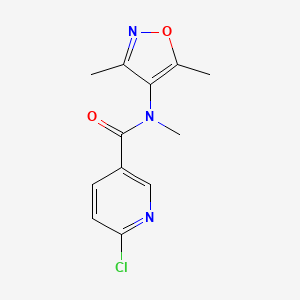
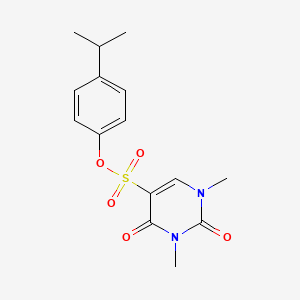
![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)
![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2579551.png)

![2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2579555.png)
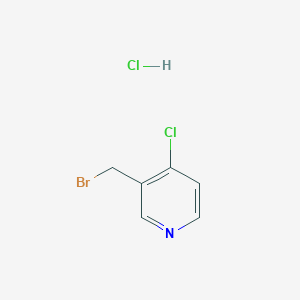
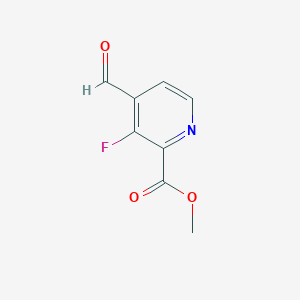
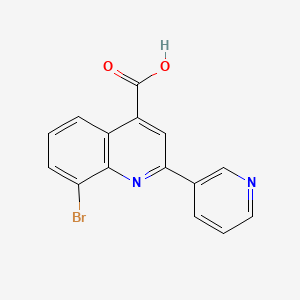
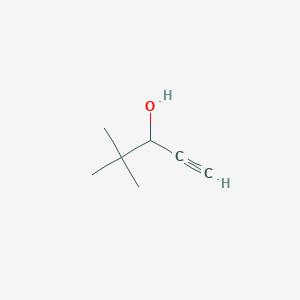
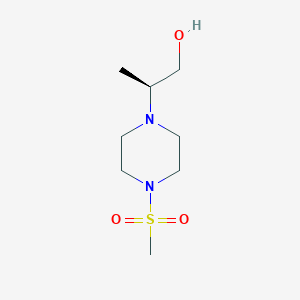
![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)
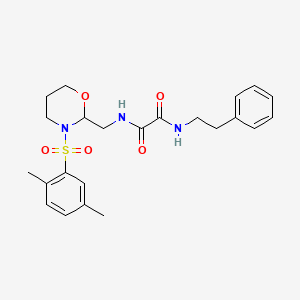
![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)
